Adenosine-5'-mononicotinate

Description

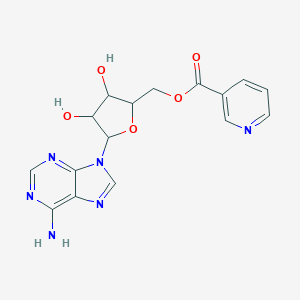

Adenosine, 5'-(3-pyridinecarboxylate) is a hybrid molecule combining adenosine—a purine nucleoside critical for energy transfer (ATP/ADP) and signaling—with a 3-pyridinecarboxylate ester moiety. This esterification at the 5'-position of adenosine introduces a pyridine ring, which confers unique physicochemical and pharmacological properties.

3-Pyridinecarboxylate esters (nicotinate derivatives) are widely recognized for their diverse biological activities, including agrochemical, anti-inflammatory, and receptor antagonist functions .

Properties

CAS No. |

17274-96-3 |

|---|---|

Molecular Formula |

C16H16N6O5 |

Molecular Weight |

372.34 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pyridine-3-carboxylate |

InChI |

InChI=1S/C16H16N6O5/c17-13-10-14(20-6-19-13)22(7-21-10)15-12(24)11(23)9(27-15)5-26-16(25)8-2-1-3-18-4-8/h1-4,6-7,9,11-12,15,23-24H,5H2,(H2,17,19,20)/t9-,11-,12-,15-/m1/s1 |

InChI Key |

VGCXTXVOZXMMDR-SDBHATRESA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Synonyms |

adenosine-5'-mononicotinate adenosine-5'-nicotinate AMN trihydrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs of Adenosine Derivatives

Adenosine-5'-triphosphate (ATP) and Adenosine-5'-diphosphate (ADP)

- Structure: ATP/ADP lack the pyridinecarboxylate ester but share the adenosine backbone.

- Function : Central to energy metabolism and P2Y receptor signaling.

- Key Difference: Adenosine, 5'-(3-pyridinecarboxylate) replaces the terminal phosphate group with a 3-pyridinecarboxylate ester, likely altering receptor binding and metabolic stability.

Cangrelor

- Structure: A modified adenosine triphosphate analog with a β,γ-dichloromethylene group.

- Function : Potent P2Y₁₂ receptor antagonist used as an antiplatelet agent.

- Comparison: Unlike adenosine, 5'-(3-pyridinecarboxylate), cangrelor retains a triphosphate chain but lacks the pyridine ring, emphasizing the role of the 3-pyridinecarboxylate in modulating lipophilicity and target specificity .

3-Pyridinecarboxylate Derivatives

Ethyl 5-Cyano-2-methyl-3-pyridinecarboxylate (AZD1283)

- Structure: Ethyl ester with cyano and methyl substituents.

- Function : P2Y₁₂ receptor antagonist with antiplatelet activity.

- Key Finding: AZD1283 exhibits higher binding affinity (Bₘₐₓ = 1.2 pmol/mg protein) compared to adenosine derivatives, attributed to its optimized steric and electronic profile .

Ethyl 5-Cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate

- Structure: Dihydropyridine core with cyano and pyridyl groups.

- Function: Positive inotropic agent (milrinone analog) with cardiotonic activity.

- Comparison: The pyridyl substitution enhances bioavailability and potency, though adenosine, 5'-(3-pyridinecarboxylate) may prioritize receptor antagonism over ionotropic effects .

N-Succinimidyl 5-Iodo-3-pyridinecarboxylate (SIPC)

- Structure : Radioiodination reagent with a charged pyridine ring.

- Application: Enhances tumor retention of internalizing antibodies (e.g., anti-EGFRvIII L8A4) by 65% compared to Iodo-Gen labeling.

Pharmacological and Functional Comparisons

Metabolic and Stability Considerations

- Pyridinecarboxylate vs. Phosphate Esters: The 3-pyridinecarboxylate group in adenosine, 5'-(3-pyridinecarboxylate) may enhance metabolic stability compared to ATP/ADP, which undergo rapid dephosphorylation .

- Charge and Lipophilicity: The pyridine ring’s positive charge (as in SIPC) improves intracellular retention, a critical factor for therapeutic or diagnostic agents targeting intracellular receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.